molecular formula C7H8O4 B091564 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid CAS No. 15341-68-1

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

Cat. No. B091564
CAS RN: 15341-68-1
M. Wt: 156.14 g/mol
InChI Key: CUGVJULTCGYVRR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, highly soluble in both water and organic solvents . It is the main metabolite of 5-hydroxymethyl-2-furfural, a product of acid-catalyzed degradation of sugars during the heating and storage of foods .


Synthesis Analysis

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can be synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) via a sustainable process . Another method involves the selective oxidation of 5-hydroxymethylfurfural (HMF) into 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) over 90% yield using Pseudomonas aeruginosa PC-1 as a biocatalyst .


Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . For more detailed molecular structure, please refer to resources such as the NIST WebBook or MolView .


Physical And Chemical Properties Analysis

The compound is a white low-melting solid with a buttery, caramel odor . It has a density of 1.29 g/cm^3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C at 1 mbar . It is highly soluble in both water and organic solvents .

Scientific Research Applications

Electrocatalytic Oxidation for Polymer Synthesis

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid: is a precursor in the electrocatalytic oxidation process to synthesize 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for creating polymers like polyesters, polyurethanes, and polyamides, which are essential in materials science for developing sustainable and biodegradable plastics .

Pharmaceutical Applications

This compound is involved in the synthesis of 2,5-diformylfuran (DFF) , which has applications in pharmaceuticals as a precursor for various drugs . The electro-oxidation process of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid can lead to efficient production of DFF, which is used in macrocyclic ligands and fluorescent materials .

Agriculture

In agriculture, the transformation of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid into 5-methyl-2-furancarboxylic acid (MFA) is significant. MFA serves as a versatile chemical with applications in creating agrochemicals and is synthesized via hydrogenolysis at ambient temperatures .

Biofuels

The enzymatic conversion of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid to bio-based compounds like 2,5-diformylfuran (DFF) and FDCA is crucial for biofuel production. These compounds are intermediates in creating renewable fuels that can potentially replace fossil fuels .

Food Industry

In the food industry, derivatives of 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid are used as flavoring agents. The compound’s transformation into value-added chemicals can enhance the taste and aroma of various food products .

Environmental Science

The compound plays a role in developing sustainable energy systems. Its conversion into high-value chemicals contributes to achieving carbon-peak and carbon-neutral goals, addressing energy crises, and reducing environmental issues .

Energy Storage

In the field of energy storage, 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid is used in the development of advanced electrocatalyst materials. These materials are essential for the implementation and production of renewable resources, contributing to clean energy storage and conversion technologies .

Chemical Synthesis

The compound is also a key intermediate in the chemical synthesis of various value-added chemicals. It is used in reactions such as hydrogenation, oxidation, and aldol condensation to produce chemicals that have applications across different industries, including the production of polymers and chemicals .

Mechanism of Action

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound has significant potential as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides . It can also be used as a building block in the enzymatic synthesis of macrocyclic oligoesters . The efficient production of HMFCA using Pseudomonas aeruginosa PC-1 as a whole-cell biocatalyst has been demonstrated, suggesting potential for cost-effective production of commercially relevant products .

properties

IUPAC Name

5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-4-6(7(9)10)2-5(3-8)11-4/h2,8H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGVJULTCGYVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429366
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

CAS RN

15341-68-1
Record name 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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